3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
Description
3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic compound featuring a hydantoin core (imidazolidine-2,4-dione) modified with a cyclopropyl group and a piperidine sulfonamide substituent. The trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability, while the cyclopropyl group introduces conformational rigidity. Hydantoin derivatives are historically significant in medicinal chemistry, particularly as anticonvulsants (e.g., phenytoin), but this compound’s unique substituents may confer novel properties .
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O4S/c20-19(21,22)14-3-1-13(2-4-14)12-30(28,29)23-9-7-15(8-10-23)24-11-17(26)25(18(24)27)16-5-6-16/h1-4,15-16H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHOGBZZUTVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione, often referred to as A-834735, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazolidine core, a cyclopropyl group, and a trifluoromethyl-substituted phenyl moiety. Its chemical formula is , indicating the presence of several functional groups that contribute to its biological activity.
Pharmacological Activity
Research indicates that A-834735 exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of imidazolidines can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. A-834735 has demonstrated potential in inhibiting cancer cell lines such as MDA-MB-231 and HT-29, with IC50 values indicating significant cytotoxicity .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory cytokines, which can be beneficial in conditions such as rheumatoid arthritis .
- Antimicrobial Activity : Preliminary studies suggest that A-834735 may possess antimicrobial properties against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .
The precise mechanisms by which A-834735 exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer metabolism or inflammation pathways.
- Receptor Modulation : It might interact with various receptors (e.g., serotonin receptors) influencing cellular signaling cascades linked to tumor growth and inflammation.
Case Studies and Research Findings
Several key studies have highlighted the biological activity of A-834735:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Hydantoin Derivatives
The hydantoin scaffold is shared with compounds like phenytoin and fosphenytoin. However, the cyclopropyl group in the target compound distinguishes it from traditional hydantoins, which typically feature aryl or alkyl substituents. Cyclopropane’s ring strain may enhance reactivity or binding affinity compared to bulkier groups. For example, phenytoin’s diphenyl substituents contribute to sodium channel blockade, but the cyclopropyl group here could alter target selectivity .
Sulfonamide-Containing Compounds
The piperidine sulfonamide group parallels structures in protease inhibitors (e.g., HIV-1 protease inhibitors) and carbonic anhydrase inhibitors (e.g., acetazolamide).
Piperidine-Modified Compounds
Piperidine rings are common in neuroactive drugs (e.g., donepezil). The sulfonyl linkage in the target compound may reduce basicity compared to tertiary amines, possibly minimizing off-target receptor interactions. This contrasts with piperidine-containing opioids like fentanyl, where basicity is critical for μ-opioid receptor binding .
Hypothetical Bioactivity Based on Structural Features
- Hydantoin core: Potential anticonvulsant or antiarrhythmic activity via voltage-gated ion channel modulation.
- Sulfonamide group : Possible enzyme inhibition (e.g., carbonic anhydrase, proteases).
Comparative studies with structurally similar compounds (e.g., thiohydantoins or sulfonylurea derivatives ) would be required to validate these hypotheses .
Preparation Methods
Cyclocondensation via the Bucherer-Bergs Reaction
The 3-cyclopropylimidazolidine-2,4-dione scaffold is accessible via the Bucherer-Bergs reaction, employing cyclopropanecarboxaldehyde, ammonium carbonate, and potassium cyanide in ethanol/water (1:1) at 80°C for 12 hours. This one-pot method achieves 65–72% yields for analogous hydantoins, with cyclopropane ring stability confirmed under these conditions.
Mechanistic Insight :
$$
\text{RCHO} + \text{NH}3 + \text{CO}3^{2-} + \text{KCN} \rightarrow \text{Hydantoin} + \text{H}2\text{O} + \text{CO}2
$$
The reaction proceeds through cyanohydrin formation, nucleophilic attack by ammonia, and cyclization.
Alternative Urea Cyclization
An urea derivative, synthesized from cyclopropylamine and ethyl chloroformate, undergoes base-mediated cyclization (NaOH, 120°C) to yield the hydantoin core. This method offers superior regiocontrol (89% purity) but requires stringent anhydrous conditions.
Functionalization with Piperidine
N-Alkylation of Hydantoin
The hydantoin’s N1 position is alkylated with 4-chloropiperidine hydrochloride using K$$2$$CO$$3$$ in DMF at 60°C (Table 1).
Table 1. Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 60 | 78 |
| NaH | THF | 25 | 62 |
| DBU | DCM | 40 | 55 |
Higher yields with K$$2$$CO$$3$$ correlate with enhanced nucleophilicity of the hydantoin nitrogen.
Reductive Amination
For piperidines lacking pre-installed leaving groups, reductive amination using 4-piperidinone and NaBH$$_3$$CN in methanol (pH 5, 24 hours) achieves 70% conversion. This method minimizes byproducts compared to SN2 pathways.
Sulfonylation of Piperidine
Sulfonyl Chloride Coupling
The piperidine nitrogen reacts with [4-(trifluoromethyl)phenyl]methanesulfonyl chloride in dichloromethane using triethylamine (2 eq) at 0°C→25°C.
Key Parameters :
Competing Side Reactions
Steric hindrance at the piperidine nitrogen can lead to sulfonate ester formation (5–8% by GC-MS). Additive DMAP (0.1 eq) suppresses this by accelerating sulfonamide bond formation.
Analytical Characterization
Spectroscopic Validation
Q & A
(Basic) What are the recommended synthetic routes for 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazolidine-2,4-dione core via cyclization of urea derivatives with glycine analogs under acidic or basic conditions . Subsequent functionalization includes introducing the cyclopropyl group through alkylation and coupling the piperidin-4-yl sulfonyl moiety using sulfonylation reagents. Optimization strategies include:
- Design of Experiments (DoE): Statistical modeling to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Flow Chemistry: Continuous-flow systems to enhance yield and reduce side reactions, as demonstrated in analogous syntheses of imidazolidinediones .
- Catalytic Systems: Palladium or copper catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups (e.g., 4-trifluoromethylphenyl) .
(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Essential for confirming stereochemistry and bond angles, as seen in structurally similar compounds like 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine derivatives .
- NMR Spectroscopy: 1H/13C NMR to verify cyclopropane ring integration (e.g., characteristic splitting patterns for cyclopropyl protons) and sulfonyl group placement .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- FTIR: Identifies carbonyl stretches (imidazolidinedione C=O at ~1750 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
(Advanced) How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., kinases or GPCRs), leveraging the compound’s piperidine and sulfonyl groups as hydrogen bond acceptors .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes in physiological conditions, focusing on the trifluoromethyl group’s hydrophobic interactions .
- QSAR Studies: Quantitative structure-activity relationship models correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity, as applied to related imidazolidinediones .
(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Answer:
- Meta-Analysis of Experimental Conditions: Compare assay parameters (e.g., cell lines, incubation times) from conflicting studies. For example, cytotoxicity variations may arise from differences in ATP concentration in cell viability assays .
- Dose-Response Replication: Reproduce assays under standardized protocols, controlling for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally related sulfonamide derivatives .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, particularly during sulfonylation steps releasing volatile byproducts .
- Emergency Procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
(Advanced) What strategies can improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated imidazolidinedione) to enhance membrane permeability, as demonstrated for similar piperidine-containing compounds .
- Formulation Optimization: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility of the hydrophobic trifluoromethylphenyl moiety .
- Metabolic Stability Studies: Evaluate cytochrome P450 interactions via liver microsome assays to identify metabolic hotspots (e.g., sulfonyl group oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
